molecular formula C11H17BO3 B1374590 4-(Neopentyloxy)phenylboronic acid CAS No. 938443-38-0

4-(Neopentyloxy)phenylboronic acid

Cat. No.: B1374590
CAS No.: 938443-38-0
M. Wt: 208.06 g/mol
InChI Key: BQLAQNYVAYGYQT-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)phenylboronic acid is a boronic acid derivative featuring a neopentyloxy (2,2-dimethylpropoxy) substituent at the para position of the phenyl ring. This bulky, branched alkoxy group imparts unique steric and electronic properties to the compound, distinguishing it from other phenylboronic acid analogues. Boronic acids are widely used in organic synthesis, materials science, and biochemistry due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Neopentyloxy)phenylboronic acid typically involves the reaction of 4-bromophenol with neopentyl alcohol to form 4-(neopentyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The substituent on the phenyl ring critically determines the physicochemical and functional properties of boronic acids. Below is a comparison of key analogues:

Compound Name Substituent Group Electronic Effect Steric Bulk Key References
4-(Neopentyloxy)phenylboronic acid Neopentyloxy (2,2-dimethylpropoxy) Electron-donating High
4-Methoxyphenylboronic acid Methoxy (-OCH₃) Electron-donating Low
4-(Methylthio)phenylboronic acid Methylthio (-SMe) Weakly donating Moderate
4-(Trifluoromethoxy)phenylboronic acid Trifluoromethoxy (-OCF₃) Electron-withdrawing Moderate
4-(Bromomethyl)phenylboronic acid Bromomethyl (-CH₂Br) Slightly withdrawing Moderate

Key Insights :

  • The neopentyloxy group’s high steric bulk may hinder interactions in crowded molecular environments but improve selectivity in binding applications.
  • Electron-donating groups (e.g., methoxy, neopentyloxy) lower the boronic acid’s pKa, enhancing diol-binding capacity under mildly basic conditions (pH 8.5–10) .

Physicochemical Properties

Thermal Stability:

  • 4-(10-Phenoxazinyl)phenylboronic acid esters exhibit glass transition temperatures (Tg) of 109–137°C, typical for phenoxazine-pyrimidine hybrids .
  • This compound is expected to have higher Tg due to its rigid, bulky substituent, though direct data is lacking. Smaller substituents like methoxy likely reduce Tg .

Solubility and Hydrophobicity:

  • Neopentyloxy’s hydrophobicity may reduce aqueous solubility compared to methoxy or sulfonyl-containing analogues (e.g., 4-(morpholinosulfonyl)phenylboronic acid) .
  • Increased hydrophobicity could enhance cell membrane permeability in drug delivery systems, as seen in phenylboronic acid-modified polyethyleneimine (PEI) .

Reactivity in Chemical Reactions

Suzuki-Miyaura Cross-Coupling:

  • 4-(Methylthio)phenylboronic acid and 4-methoxyphenylboronic acid are common coupling partners, with yields influenced by electronic effects. Electron-donating groups accelerate transmetalation .
  • Bulky substituents (e.g., neopentyloxy) may slow coupling kinetics due to steric hindrance but improve regioselectivity in polyhalogenated substrates.

Diol Binding and pH Sensitivity:

  • Boronic acids form reversible esters with cis-diols (e.g., sugars) under basic conditions. The neopentyloxy group’s electron-donating nature may stabilize the boronate ester at lower pH compared to electron-withdrawing analogues .
  • 4-[(2-Aminoethyl)carbamoyl]phenylboronic acid demonstrates pH-dependent binding with glycoproteins, suggesting substituents modulating pKa can optimize binding efficiency .

Adsorbents and Separation:

  • 4-(Acryloyloxy)phenylboronic acid-based adsorbents effectively capture phenolic acids via pH-responsive boronate ester formation . The neopentyloxy analogue’s steric bulk could reduce binding kinetics but improve selectivity for larger diols.

Materials Science:

  • Phenoxazine-boronic acid hybrids with Tg >100°C are used in thermally activated delayed fluorescence (TADF) materials . The neopentyloxy group’s rigidity could similarly enhance thermal stability in optoelectronic materials.

Biological Activity

4-(Neopentyloxy)phenylboronic acid, with the chemical formula C13H19B O3 and CAS number 938443-38-0, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and drug delivery systems. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its phenylboronic acid structure, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in targeting cancer cells that overexpress certain sugars.

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Cancer Cells : The compound can selectively bind to sialic acid residues on the surface of cancer cells, enhancing the delivery of therapeutic agents to tumor sites. This interaction improves drug retention and efficacy in tumor environments .
  • Induction of Apoptosis : Research indicates that phenylboronic acid derivatives can induce apoptosis in various cancer cell lines. The mechanism involves cell cycle arrest and activation of caspase pathways, leading to programmed cell death .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including ovarian and breast cancer cells. The compound's ability to disrupt cellular processes contributes to its effectiveness as an anticancer agent .

Case Studies

  • Antitumor Activity : In a study involving phenylboronic acid-decorated nanoparticles loaded with doxorubicin, it was found that these nanoparticles exhibited superior tumor penetration and growth inhibition compared to non-decorated counterparts. This study highlighted the potential of boronic acids in enhancing drug delivery systems for cancer therapy .
  • Cell Cycle Arrest : Another investigation assessed the effects of phenylboronic acid derivatives on ovarian cancer cells. The results indicated a clear structure-activity relationship, where specific derivatives caused significant cell cycle arrest at the G2/M phase and increased apoptotic markers such as caspase-3 activation .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Antitumor EfficacyEnhanced targeting and retention in tumor sites
Induction of ApoptosisActivation of caspase pathways leading to cell death
AntiproliferativeSignificant inhibition of cell growth in various lines

Table 2: Comparative Analysis of Boronic Acid Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA2780 (Ovarian Cancer)5Cell cycle arrest, apoptosis induction
Simple Phenylboronic AcidMCF-7 (Breast Cancer)10Apoptosis via caspase activation
Benzoxaborole DerivativeHeLa (Cervical Cancer)7Disruption of cellular processes

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Neopentyloxy)phenylboronic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling, where the neopentyloxy-substituted aryl halide reacts with a boronic acid precursor. Key steps include:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands optimized for steric bulk .
  • Solvent System : Employ anhydrous THF or DMF to prevent hydrolysis of the boronic acid moiety .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .
    Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-reaction, which may lead to byproducts like boroxine formation .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., neopentyloxy group at C4) and boronic acid integrity. ¹¹B NMR can verify boron environment .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern consistent with boron .
  • Melting Point Analysis : Compare with literature values for analogous compounds (e.g., 4-(Methoxymethoxy)phenylboronic acid: ~180–185°C ).
    Data Table :
TechniqueExpected Outcome (Example)Reference Compound Data
¹H NMR (DMSO-d₆)δ 1.05 (s, 9H, neopentyl CH₃), δ 4.60 (s, 2H, OCH₂)
¹¹B NMRδ 28–32 ppm (trigonal planar boron)

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First Aid : For skin contact, wash with copious water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .
    Note : Boronic acids may hydrolyze to boric acid under humid conditions, requiring dry storage (desiccator, 0–6°C) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound as a substrate?

  • Methodological Answer :

  • Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) enhances coupling efficiency .
  • Steric Effects : The neopentyloxy group may slow reaction rates; increase catalyst loading (2–5 mol% Pd) and extend reaction time (24–48 hrs) .
  • Troubleshooting : If yields are low, screen additives like TBAB (tetrabutylammonium bromide) to improve solubility .

Q. What strategies resolve contradictions in reported stability data for arylboronic acids under aqueous conditions?

  • Methodological Answer :

  • pH-Dependent Studies : Conduct kinetic assays at varying pH (4–10) to assess boronic acid/boronate equilibrium. Use ¹¹B NMR to quantify species distribution .
  • Competitive Binding : Introduce diols (e.g., glucose) to test reversibility of boronate ester formation, relevant for sensor applications .
    Example Finding : For 4-[(2-aminoethyl)carbamoyl]phenylboronic acid, optimal sugar binding occurs at pH 8.5–9.0 .

Q. How can this compound be functionalized for biomolecular interaction studies?

  • Methodological Answer :

  • Surface Immobilization : Covalently attach to carboxymethyl dextran (CM5) via EDC/NHS chemistry for SPR-based glycoprotein detection .
  • Fluorescent Tagging : Conjugate with dansyl chloride to track binding events via fluorescence quenching .

    Data Table :
ApplicationFunctionalization MethodKey Reference Technique
Glycoprotein SensorsAu surface functionalizationSPR, SEM
Enzyme InhibitionBoronate-ester probesFluorescence

Q. Contradictions and Emerging Research Directions

  • Stability vs. Reactivity : While notes oxidative instability, suggests cold storage mitigates degradation. Resolve via accelerated aging studies (40°C/75% RH) with LC-MS monitoring .
  • Biological Activity : Boronic acids inhibit serine proteases, but the neopentyloxy group’s role remains unexplored. Conduct molecular docking studies with trypsin-like proteases to identify binding motifs .

Properties

IUPAC Name

[4-(2,2-dimethylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLAQNYVAYGYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681723
Record name [4-(2,2-Dimethylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938443-38-0
Record name [4-(2,2-Dimethylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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